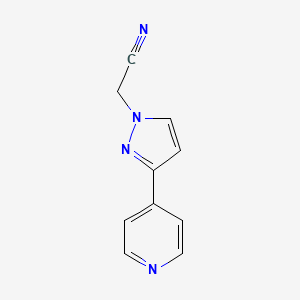

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a pyridin-4-yl group and at the 1-position with an acetonitrile moiety. Its molecular formula is C₁₀H₈N₄, with a molecular weight of 184.20 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

2-(3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWKEXAOFVJTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile (CAS No. 2095410-75-4) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring fused with a pyridine moiety, which is critical for its biological activity. The presence of the acetonitrile group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study investigated various pyrazole derivatives against Fusarium oxysporum , revealing that specific modifications in the structure could enhance antifungal efficacy. The compound demonstrated effective inhibition of fungal growth, suggesting its potential as an antifungal agent .

Anticancer Properties

The compound has shown promise in cancer research. A study highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent biomarkers for HeLa (cervical cancer) and L929 (normal fibroblast) cells. The ability to selectively target cancer cells while sparing normal cells is crucial for developing safer anticancer therapies .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, the interaction with cellular signaling pathways may lead to apoptosis in cancer cells or disrupt metabolic processes in fungi .

Case Study 1: Antifungal Efficacy

A detailed investigation into the antifungal properties of pyrazole derivatives was conducted, focusing on their mechanism against Fusarium oxysporum . The study utilized both in vitro assays and molecular docking studies to elucidate how structural variations influenced biological activity. Results indicated that certain derivatives exhibited up to 90% inhibition at specific concentrations, demonstrating their potential as effective antifungal agents.

Case Study 2: Cancer Cell Targeting

Another case study explored the application of pyrazolo[1,5-a]pyrimidines as fluorescent probes for imaging cancer cells. The study demonstrated that these compounds could selectively accumulate in cancerous tissues, providing a dual function as therapeutic agents and imaging tools. This approach not only aids in visualizing tumor growth but also enhances targeted drug delivery systems .

Research Findings Summary

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies demonstrate that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics . Its efficacy against resistant strains is particularly noteworthy, suggesting potential applications in combating antibiotic resistance.

Material Science

Synthesis of Functional Materials

In material science, this compound serves as a precursor for synthesizing functional materials. Its unique structural features allow it to be utilized in creating polymers and nanomaterials with enhanced properties such as conductivity and thermal stability .

Catalytic Applications

This compound has been explored as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it valuable in green chemistry applications, where reducing environmental impact is crucial .

Agricultural Chemistry

Pesticide Development

The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Research indicates that derivatives can effectively target pests while minimizing harm to beneficial insects, thus supporting sustainable agriculture practices .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyridine-containing compounds, including this compound. The results showed a significant reduction in cell viability in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity :

- The target compound is simpler than Baricitinib and pumecitinib, which incorporate bulky heterocycles (e.g., pyrrolopyrimidine) and sulfonamide groups. These additions enhance target specificity and pharmacokinetic properties in therapeutic agents .

- Baricitinib includes an ethylsulfonyl azetidine ring, improving solubility and binding affinity to JAK enzymes .

Biological Relevance :

- The pyridin-4-yl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, similar to Baricitinib’s pyrrolopyrimidine moiety .

- Acetonitrile serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions) across all analogs .

Synthetic Accessibility :

Target Compound in Drug Development

Physicochemical Properties

- Solubility : The target compound’s lack of ionizable groups (unlike Baricitinib’s sulfonamide) may limit aqueous solubility, necessitating formulation adjustments.

- Reactivity : The acetonitrile group in all analogs enables derivatization into amides or ketones, expanding utility in combinatorial chemistry .

Preparation Methods

Cyclization of 3-Hydrazinopyridine with Dialkyl Maleate

- Starting Material: 3-Hydrazinopyridine dihydrochloride

- Reagent: Dialkyl maleate (e.g., diethyl maleate)

- Solvent: (C1-C4) aliphatic alcohol (commonly ethanol)

- Base: Alkali metal alkoxide (e.g., sodium ethoxide)

- Conditions: 25–100 °C, typically with a 2–5 fold excess of base and 1.5–2 fold excess of dialkyl maleate

- Product: Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate

This step forms a pyrazolidine intermediate through nucleophilic addition and cyclization.

Chlorination to Form 3-Chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

- Chlorinating Agent: Phosphoryl chloride (POCl3) preferred; alternatives include phosphorus pentachloride

- Solvent: Inert organic solvent, preferably acetonitrile

- Conditions: 25–100 °C, often about 60 °C for 2 hours

- Outcome: Introduction of a chlorine atom at the 3-position of the pyrazole ring

Oxidation to Pyrazole

- Oxidants: Manganese (IV) oxide or sodium persulfate/sulfuric acid

- Solvent: Acetonitrile or other inert solvents

- Conditions: 25–100 °C, with oxidant excess ranging from 1.5 to 15 fold

- Product: Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate

Hydrolysis and Decarboxylation

- Hydrolysis of the ester to the corresponding carboxylic acid,

- Followed by decarboxylation to remove the acid group, yielding 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

This sequence provides a key intermediate for further functionalization.

Introduction of the Acetonitrile Group

The acetonitrile substituent at the pyrazole nitrogen can be introduced via nucleophilic substitution or alkylation reactions using appropriate electrophiles such as haloacetonitriles.

A representative method involves:

- Starting Material: 3-(pyridin-4-yl)-1H-pyrazole

- Reagent: Haloacetonitrile (e.g., bromoacetonitrile)

- Base: Suitable base to deprotonate the pyrazole nitrogen (e.g., potassium carbonate)

- Solvent: Polar aprotic solvents like DMF or DMSO

- Conditions: Mild heating to promote nucleophilic substitution

- Product: this compound

Alternative Synthetic Routes

Another approach is the Suzuki cross-coupling reaction to install the pyridin-4-yl substituent on a pre-formed pyrazole ring:

- Starting Materials: 3-bromo-1H-pyrazole and 4-pyridylboronic acid

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar

- Solvent: Mixture of water and organic solvents (e.g., toluene or dioxane)

- Conditions: Reflux or elevated temperature under inert atmosphere

- Outcome: Formation of 3-(pyridin-4-yl)-1H-pyrazole

Subsequent alkylation with haloacetonitrile introduces the acetonitrile group.

Data Table Summarizing Key Reaction Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate | Sodium ethoxide in ethanol, 25–100 °C | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate | Forms pyrazolidine intermediate |

| 2 | Chlorination | Intermediate from Step 1 | POCl3 in acetonitrile, ~60 °C, 2 h | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Chlorination at pyrazole 3-position |

| 3 | Oxidation | Intermediate from Step 2 | MnO2 or Na2S2O8/H2SO4 in acetonitrile, 25–100 °C | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | Aromatization to pyrazole ring |

| 4 | Hydrolysis & Decarboxylation | Intermediate from Step 3 | Acid/base hydrolysis, heat | 3-(3-chloro-1H-pyrazol-1-yl)pyridine | Removal of carboxyl group |

| 5 | N-Alkylation | 3-(pyridin-4-yl)-1H-pyrazole | Bromoacetonitrile, base (K2CO3), DMF, mild heat | This compound | Introduction of acetonitrile substituent |

Research Findings and Considerations

The cyclization of 3-hydrazinopyridine with dialkyl maleate under alkoxide base conditions is efficient and scalable, providing good yields of the pyrazolidine intermediate.

Chlorination with phosphoryl chloride in acetonitrile offers selective substitution at the pyrazole ring with manageable reaction times and temperatures.

Oxidation to aromatize the pyrazole ring can be achieved effectively with manganese (IV) oxide or sodium persulfate in acetonitrile, with the choice of oxidant influencing reaction rate and purity.

The final alkylation step to install the acetonitrile group requires careful control of base and solvent to avoid side reactions and ensure high selectivity for N-alkylation over C-alkylation.

Suzuki cross-coupling provides an alternative to directly install the pyridin-4-yl substituent on the pyrazole ring, beneficial when starting from halogenated pyrazoles.

The overall synthetic route avoids the use of difficult-to-prepare intermediates such as 3-chloropyrazole, improving yield and purity of the final product.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of pyridine-4-carbaldehyde derivatives with acetonitrile-bearing precursors under basic or acidic conditions. For example, analogous compounds like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile were synthesized via microwave-assisted reactions with arylidenemalononitriles, achieving yields >75% under controlled temperature (80–100°C) and solvent systems like DMF or ethanol . Optimization may involve DFT-based computational screening of intermediates to predict reactivity and selectivity . Characterization relies on / NMR, HRMS, and IR to confirm nitrile and heterocyclic functionalities.

Q. How can HPLC and mass spectrometry distinguish structural analogs or impurities of this compound, such as Baricitinib-related derivatives?

Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns can resolve structural analogs by exploiting differences in hydrophobicity. For example, Baricitinib impurities (e.g., Baricitinib Impurity 22, CAS 1187594-16-6) are differentiated using mobile phases of acetonitrile/ammonium acetate buffer (pH 6.5) at gradients of 20–60% over 20 minutes . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., m/z 279.30 for CHN) and fragments like [M+H–CHN], critical for distinguishing regioisomers .

Q. What spectroscopic techniques are essential for confirming the regiochemistry of the pyrazole-pyridine linkage?

Methodological Answer: -NMR coupling constants and NOESY experiments resolve regiochemistry. For instance, pyridin-4-yl protons exhibit deshielding (δ 8.5–9.0 ppm) and coupling with pyrazole C-H protons (δ 7.5–8.0 ppm). X-ray crystallography provides definitive proof, as seen in JAK2 inhibitor co-crystal structures (PDB: 7REE), where pyridin-4-yl nitrogen coordinates with kinase active-site residues . IR spectroscopy verifies nitrile stretching (~2240 cm) and absence of secondary amine peaks .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced JAK inhibitory activity?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of substituents. For example, electron-withdrawing groups on the pyridine ring increase electrophilicity, enhancing binding to JAK1/2 ATP pockets . Molecular docking (AutoDock Vina, Schrödinger) using JAK2 crystal structures (7REE) identifies key interactions: pyridin-4-yl nitrogen with Leu855 and nitrile with Lys882. Free energy perturbation (FEP) simulations quantify binding affinity changes for azetidine or sulfonyl modifications .

Q. What experimental strategies address contradictions in biological activity data across kinase inhibition assays?

Methodological Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize assays using:

- Cellular vs. enzymatic assays : Compare IC in JAK2-overexpressing HEK293 cells vs. recombinant JAK2 enzyme .

- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects. For example, Itacitinib (INCB039110) shows JAK1 selectivity (IC = 11 nM) over JAK3 (IC > 100 nM) due to azetidine-acetonitrile flexibility .

- Structural validation : Co-crystallize derivatives with JAK2 (JH1 domain) to confirm binding poses .

Q. How does the compound’s pharmacokinetic profile influence transporter-mediated drug-drug interactions (e.g., renal clearance)?

Methodological Answer: In vitro transporter assays (HEK-OATP1B1/3, OCT2) assess uptake inhibition. For INCB039110, OCT2 inhibition (IC = 4.2 µM) elevates serum creatinine without altering glomerular filtration rate (GFR), necessitating in vivo correction using iohexol clearance in rat models . Metabolite identification (LC-MS/MS) reveals CYP3A4-mediated oxidation of the pyridine ring, requiring PBPK modeling to predict human clearance .

Q. Can this scaffold be repurposed for non-JAK targets (e.g., TRK kinase inhibitors) via rational structural modifications?

Methodological Answer: Yes. Replace pyridin-4-yl with difluorophenyl-pyrrolidine (as in TRK inhibitors, EP Patent 2024) to enhance hydrophobic pocket binding. Introduce fluorinated isonicotinamide groups (e.g., Itacitinib’s 3-fluoro-2-(trifluoromethyl) moiety) to improve blood-brain barrier penetration for neurotrophic targets . Validate via kinase cascade assays (e.g., phospho-ERK/TBK1 ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.